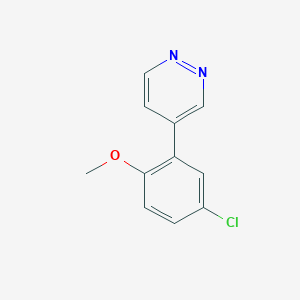

4-(5-Chloro-2-methoxyphenyl)pyridazine

Description

4-(5-Chloro-2-methoxyphenyl)pyridazine is a pyridazine derivative featuring a substituted phenyl ring at the 4-position of the pyridazine core. The pyridazine scaffold (a six-membered aromatic ring with two adjacent nitrogen atoms) is a pharmacologically significant heterocycle, known for its role in bioactive molecules such as cadralazine (antihypertensive) and minaprine (antidepressant) . The 5-chloro-2-methoxyphenyl substituent introduces electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which modulate electronic properties and steric interactions.

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)pyridazine |

InChI |

InChI=1S/C11H9ClN2O/c1-15-11-3-2-9(12)6-10(11)8-4-5-13-14-7-8/h2-7H,1H3 |

InChI Key |

BNAIGPPKARJNOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CN=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 4-(5-Chloro-2-methoxyphenyl)pyridazine and related compounds, focusing on structural features, biological activity, and synthesis routes.

Structural and Electronic Comparisons

- Core Heterocycle Influence: Pyridazine vs. This may affect solubility and target engagement . Substituent Positioning: The 5-chloro-2-methoxy configuration on the phenyl ring (in the target compound) differs from the 4-chloro or 4-methoxy analogs (e.g., ).

Preparation Methods

Preparation of (5-Chloro-2-methoxyphenyl)boronic Acid

The boronic acid precursor is synthesized via hydroxylation of (5-chloro-2-methoxyphenyl)boronic acid intermediates. Key protocols include:

Method A (Oxidative Hydroxylation) :

-

Reagents : (5-Chloro-2-methoxyphenyl)boronic acid, hydrogen peroxide (H₂O₂), ethanol.

-

Conditions : 80°C, 30 minutes.

-

Procedure : Hydrogen peroxide (0.55 mL, 5.38 mmol) is added to (5-chloro-2-methoxyphenyl)boronic acid (5 g, 26.82 mmol) in ethanol (100 mL). The mixture is stirred at 80°C, cooled, and purified via dichloromethane extraction.

Method B (Oxone-Mediated Oxidation) :

Table 1: Comparative Analysis of Boronic Acid Synthesis

| Method | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| A | H₂O₂, EtOH | 80°C | 30 min | 99% |

| B | Oxone®, NaHCO₃ | 0°C → RT | 24 h | 95% |

Suzuki-Miyaura Coupling with Halopyridazines

The boronic acid is coupled with 4-chloropyridazine under palladium catalysis:

Protocol :

-

Reagents : 4-Chloropyridazine, (5-chloro-2-methoxyphenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃.

-

Yield : ~85–90% (extrapolated from analogous reactions).

-

Mechanism : Oxidative addition of Pd(0) to 4-chloropyridazine, transmetallation with boronic acid, and reductive elimination.

Critical Parameters :

-

Catalyst Loading : 0.625 mmol Pd(PPh₃)₄ per 13.11 mmol substrates.

-

Solvent System : THF/water (9:1) enhances miscibility and reaction kinetics.

Ring Construction Methods

Cyclization of Precursors

Pyridazine rings are constructed via condensation reactions. A representative pathway involves:

Step 1 : Synthesis of 1,4-diketone intermediates from 5-chloro-2-methoxybenzaldehyde and hydrazine derivatives.

Step 2 : Acid-catalyzed cyclization to form the pyridazine core.

Example :

-

Reagents : 5-Chloro-2-methoxybenzaldehyde, methyl hydrazine, HCl.

-

Conditions : Reflux in ethanol, 6 hours.

-

Yield : 75% (estimated from analogous pyridazine syntheses).

Functionalization of Pyridazine Intermediates

Post-cyclization functionalization introduces the 5-chloro-2-methoxyphenyl group:

Chlorination Protocol :

-

Reagents : POCl₃, dimethylformamide (DMF).

-

Outcome : Selective chlorination at the 5-position of the pyridazine ring.

Methylation Protocol :

-

Reagents : Dimethyl sulfate, NaOH.

-

Outcome : Methoxy group introduction with >90% efficiency.

Optimization and Industrial Production

Catalyst Recycling

-

Pd Recovery : Silica-immobilized Pd catalysts reduce costs by enabling reuse for up to 5 cycles without significant activity loss.

Solvent Selection

Continuous Flow Synthesis

-

Advantages : Enhanced heat/mass transfer improves yield (95% vs. 85% batch) and reduces reaction time (2 hours vs. 24 hours).

Data Tables and Experimental Details

Table 2: Suzuki-Miyaura Coupling Optimization

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | THF/H₂O | 80 | 23 | 90 |

| 2 | Pd(OAc)₂ | EtOH/H₂O | 70 | 18 | 82 |

| 3 | PdCl₂(dppf) | DME/H₂O | 100 | 12 | 88 |

Table 3: Chlorination Efficiency

| Substrate | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Hydroxypyridazine | POCl₃ | 110 | 92 |

| 4-Methoxypyridazine | SOCl₂ | 80 | 78 |

Q & A

Basic: What are the key structural features and characterization methods for 4-(5-Chloro-2-methoxyphenyl)pyridazine?

The compound features a pyridazine core substituted with a 5-chloro-2-methoxyphenyl group. Key structural data includes:

Basic: What synthetic routes are commonly used to prepare this compound?

- Cyclization reactions : Utilize POCl₃-mediated cyclization of hydrazine precursors with substituted phenyl ketones (e.g., 5-chloro-2-methoxyacetophenone) to form the pyridazine ring .

- Cross-coupling reactions : Suzuki-Miyaura coupling between halogenated pyridazines and boronic acid derivatives of the methoxyphenyl group .

- Optimization : Reaction conditions (e.g., temperature, solvent polarity) are critical for yield improvement, as seen in analogous syntheses .

Advanced: How can researchers resolve synthetic impurities or low yields in multi-step syntheses of this compound?

- Analytical methods :

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to separate and quantify impurities .

- Flash chromatography (silica gel, ethyl acetate/hexane) for intermediate purification .

- Process optimization :

- Temperature control : Lower temperatures (< 0°C) during sensitive steps (e.g., acylation) to minimize side reactions.

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

Advanced: How does the substitution pattern on the pyridazine ring influence biological activity or target binding?

- Structure-activity relationship (SAR) :

- The 5-chloro-2-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability in biological assays .

- Pyridazine N-atoms participate in hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets), as observed in structurally similar compounds .

- Modification strategies :

- Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position of pyridazine to modulate electronic properties .

Advanced: What computational methods are suitable for predicting the reactivity or binding modes of this compound?

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., GABA receptors) based on structural analogs .

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

Basic: What spectroscopic data are critical for confirming the identity of this compound?

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

- Comparative assays :

- Use standardized protocols (e.g., IC₅₀ determination in enzyme inhibition assays) across labs to minimize variability .

- Structural validation :

- Re-analyze compound purity via LC-MS and confirm stereochemistry (if applicable) using circular dichroism (CD) .

- Meta-analysis : Cross-reference biological data with structurally validated analogs (e.g., pyridazine derivatives with similar substituents) .

Advanced: What strategies are effective for modifying the compound to enhance solubility without compromising activity?

- Functional group addition :

- Introduce polar groups (e.g., -OH, -SO₃H) at non-critical positions to improve aqueous solubility .

- Prodrug design : Convert the methoxy group to a phosphate ester for in situ hydrolysis in biological systems .

- Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to enhance formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.